Cas no 55513-00-3 (2-(carbamoylamino)hexanoic acid)
2-(carbamoylamino)hexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- N-CARBAMYL-DL-NORLEUCINE CRYSTALLINE
- N-CARBAMYL-DL-NORLEUCINE
- N-Carbamoyl-DL-norleucin
- N-carbamoyl-norleucine
- SCHEMBL11254859
- DTXSID001031727
- 55513-00-3
- N-carbamoyl-d,l-norleucine
- AKOS008132302
- Z425424974
- EN300-55744
- N-(Aminocarbonyl)-DL-norleucine
- 2-(carbamoylamino)hexanoicacid
- G21260
- 2-(carbamoylamino)hexanoic acid
-
- Inchi: 1S/C7H14N2O3/c1-2-3-4-5(6(10)11)9-7(8)12/h5H,2-4H2,1H3,(H,10,11)(H3,8,9,12)
- InChI Key: CRTBNFJSWPZSQM-UHFFFAOYSA-N
- SMILES: OC(C(CCCC)NC(N)=O)=O
Computed Properties
- Exact Mass: 174.10000
- Monoisotopic Mass: 174.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- PSA: 92.42000
- LogP: 1.38930
2-(carbamoylamino)hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B427690-25mg |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B427690-50mg |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B427690-250mg |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-55744-0.05g |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
| Enamine | EN300-55744-0.1g |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 95.0% | 0.1g |
$83.0 | 2025-02-20 | |
| Enamine | EN300-55744-0.25g |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 95.0% | 0.25g |
$116.0 | 2025-02-20 | |
| Enamine | EN300-55744-0.5g |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
| Enamine | EN300-55744-1.0g |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 95.0% | 1.0g |
$314.0 | 2025-02-20 | |
| Enamine | EN300-55744-2.5g |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 95.0% | 2.5g |
$614.0 | 2025-02-20 | |
| Enamine | EN300-55744-5.0g |
2-(carbamoylamino)hexanoic acid |
55513-00-3 | 95.0% | 5.0g |
$908.0 | 2025-02-20 |
2-(carbamoylamino)hexanoic acid Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-(carbamoylamino)hexanoic acid
Professional Introduction to 2-(carbamoylamino)hexanoic Acid (CAS No. 55513-00-3)
2-(carbamoylamino)hexanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 55513-00-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This linear amino acid derivative has garnered considerable attention due to its versatile applications in drug development, enzyme inhibition, and as a key intermediate in synthetic organic chemistry. The compound's unique structural features, combining both carbamoyl and amino functional groups, make it a valuable building block for designing novel bioactive molecules.
The molecular structure of 2-(carbamoylamino)hexanoic acid consists of a hexanoic acid backbone substituted with a carbamoylamino group at the second carbon position. This configuration imparts specific chemical properties that are highly conducive to further functionalization and derivatization. The presence of both polar and non-polar regions in its structure allows it to interact effectively with biological targets, making it a promising candidate for therapeutic applications.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-(carbamoylamino)hexanoic acid and its derivatives. Research studies have demonstrated its role as an intermediate in the synthesis of various pharmacologically active compounds. For instance, derivatives of this compound have been investigated for their inhibitory effects on certain enzymes involved in metabolic pathways. These studies highlight the compound's potential as a lead molecule in drug discovery efforts aimed at modulating enzyme activity for therapeutic benefit.
One of the most compelling aspects of 2-(carbamoylamino)hexanoic acid is its utility in peptide mimetics. Peptide mimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The carbamoylamino group in 2-(carbamoylamino)hexanoic acid provides a stable scaffold for designing peptidomimetics that can interact with target proteins more effectively. This has opened up new avenues for developing treatments for various diseases, including cancer and inflammatory disorders.
The synthesis of 2-(carbamoylamino)hexanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as solid-phase synthesis and flow chemistry, have been employed to optimize the production process. These techniques not only improve efficiency but also enhance scalability, making it feasible to produce larger quantities of the compound for industrial applications.
In the realm of medicinal chemistry, 2-(carbamoylamino)hexanoic acid has been used as a precursor in the development of novel antibiotics. The structural motif present in this compound can be modified to create molecules with enhanced antimicrobial properties. Recent studies have shown that derivatives of 2-(carbamoylamino)hexanoic acid exhibit promising activity against resistant bacterial strains. This underscores the importance of this compound in addressing the growing challenge of antibiotic resistance.
The role of 2-(carbamoylamino)hexanoic acid extends beyond pharmaceutical applications into materials science. Its ability to form stable complexes with metal ions makes it useful in designing metal-organic frameworks (MOFs) and coordination polymers. These materials have diverse applications, including catalysis, gas storage, and separation technologies. The versatility of this compound underscores its significance not only in life sciences but also in industrial chemistry.
Ongoing research continues to uncover new potential uses for 2-(carbamoylamino)hexanoic acid and its derivatives. Innovations in computational chemistry and high-throughput screening are accelerating the discovery process by enabling rapid identification of promising candidates for further development. As our understanding of biological systems grows, so does the demand for specialized compounds like 2-(carbamoylamino)hexanoic acid to address complex biological challenges.
The future prospects for 2-(carbamoylamino)hexanoic acid are bright, with ongoing studies exploring its potential in regenerative medicine and neurodegenerative diseases. Its unique structural properties make it an ideal candidate for designing molecules that can interact with biological targets in novel ways. As research progresses, it is likely that we will see even more innovative applications emerge from this versatile compound.
55513-00-3 (2-(carbamoylamino)hexanoic acid) Related Products
- 923-37-5(N-Carbamoyl-DL-aspartic Acid)
- 121080-96-4(D-Homocitrulline)
- 1188-38-1(Carglumic Acid)
- 33965-42-3((S)-2-Acetamido-5-ureidopentanoic acid)
- 13594-51-9((R)-2-amino-5-ureidopentanoic acid)
- 1190-49-4(L-Homocitrulline)
- 40860-26-2(2-(carbamoylamino)pentanedioic Acid)
- 372-75-8(L-Citrulline)
- 627-77-0(2-Amino-5-ureidopentanoic acid)
- 26117-19-1(3-Methyl-2-ureido-pentanoic Acid)